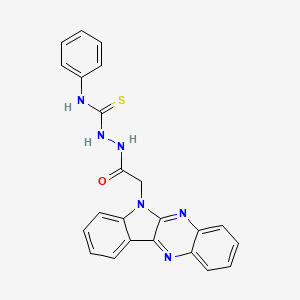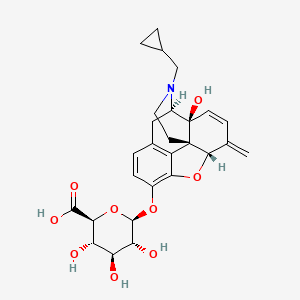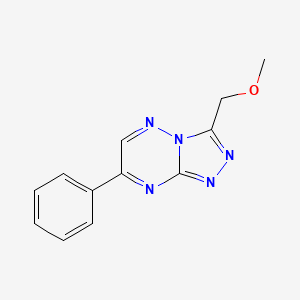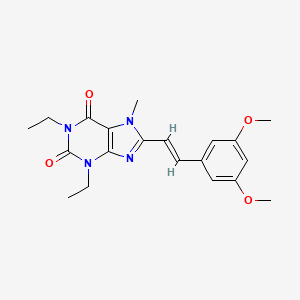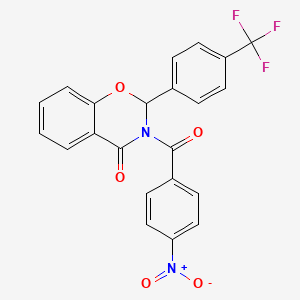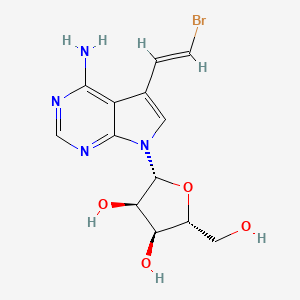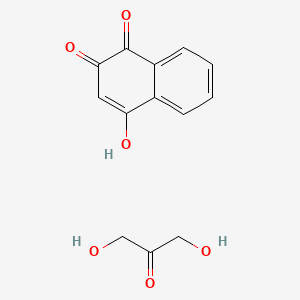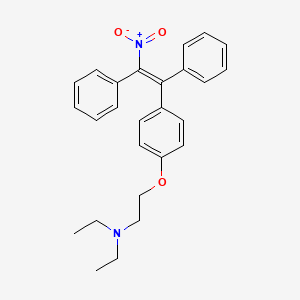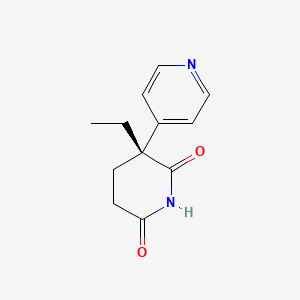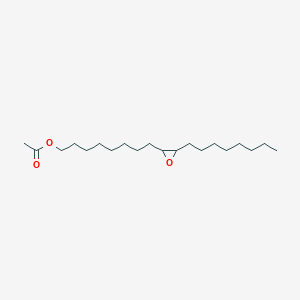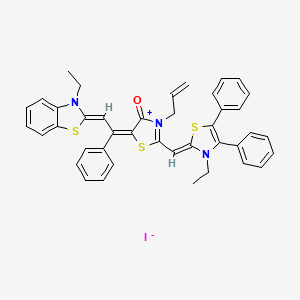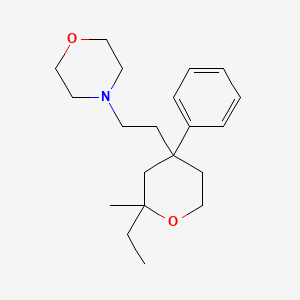
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is an organic compound that features a morpholine ring substituted with a complex side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyran ring followed by the introduction of the ethyl and phenyl groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and optimizing the use of raw materials.
化学反応の分析
Types of Reactions
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyran ring or the morpholine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the morpholine ring or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other morpholine derivatives and tetrahydropyran-containing molecules. Examples include:
Morpholine: A simpler compound with a similar ring structure.
Tetrahydropyran derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
The uniqueness of 4-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine lies in its combination of the morpholine ring with a complex side chain This structure provides unique chemical and biological properties that are not found in simpler compounds
特性
CAS番号 |
130688-25-4 |
|---|---|
分子式 |
C20H31NO2 |
分子量 |
317.5 g/mol |
IUPAC名 |
4-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C20H31NO2/c1-3-19(2)17-20(10-14-23-19,18-7-5-4-6-8-18)9-11-21-12-15-22-16-13-21/h4-8H,3,9-17H2,1-2H3 |
InChIキー |
HKKWRSYCBIPVRV-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(CCO1)(CCN2CCOCC2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


